Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenolic group substituted with tert-butyl groups, which imparts significant steric hindrance and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate typically involves the condensation of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Studied for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Employed as an additive in materials science to enhance the stability and performance of polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Cell Signaling Modulation: It can modulate cell signaling pathways, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate can be compared with other similar compounds, such as:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic structure but lacks the ester and ketone functionalities.
Ethyl 3-oxobutanoate: Contains the ester and ketone groups but lacks the substituted phenolic ring.
2,6-Di-tert-butylphenol: Similar steric hindrance due to tert-butyl groups but lacks the extended conjugation and ester functionality.
The uniqueness of this compound lies in its combination of steric hindrance, phenolic stability, and versatile reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
10537-84-5 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C21H30O4/c1-9-25-19(24)15(13(2)22)10-14-11-16(20(3,4)5)18(23)17(12-14)21(6,7)8/h10-12,23H,9H2,1-8H3/b15-10+ |
InChI Key |
OJZBBHWBJOSQFI-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.